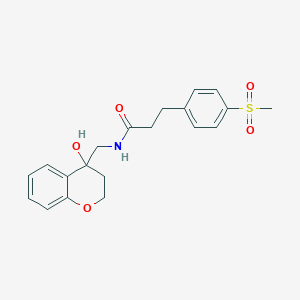

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

CAS No.: 2034266-16-3

Cat. No.: VC6478871

Molecular Formula: C20H23NO5S

Molecular Weight: 389.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034266-16-3 |

|---|---|

| Molecular Formula | C20H23NO5S |

| Molecular Weight | 389.47 |

| IUPAC Name | N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide |

| Standard InChI | InChI=1S/C20H23NO5S/c1-27(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23)12-13-26-18-5-3-2-4-17(18)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22) |

| Standard InChI Key | OPCFRRASUAPUKY-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOC3=CC=CC=C32)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

-

4-Hydroxychroman-4-yl group: A bicyclic system comprising a benzopyran ring with a hydroxyl group at the 4-position, known for antioxidant activity in chroman derivatives.

-

Propanamide linker: A three-carbon chain terminating in an amide bond, common in drug design for metabolic stability and target binding.

-

4-(Methylsulfonyl)phenyl group: A sulfone-containing aryl moiety, frequently associated with cyclooxygenase-II (COX-II) inhibition in nonsteroidal anti-inflammatory drugs (NSAIDs) .

Molecular Formula:

Molecular Weight: 389.47 g/mol (calculated from atomic masses).

Theoretical Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | ~3.2 (estimated via fragment-based methods) |

| Hydrogen Bond Donors | 2 (amide NH, chroman OH) |

| Hydrogen Bond Acceptors | 5 (amide O, sulfone O₂, chroman O) |

| Polar Surface Area | ~90 Ų |

These properties suggest moderate lipophilicity and the ability to cross biological membranes, aligning with drug-like characteristics .

Synthetic Pathways and Challenges

Proposed Synthesis

The synthesis likely involves a multi-step approach:

-

Preparation of 4-Hydroxychroman-4-ylmethylamine:

-

Reduction of 4-hydroxychroman-4-carboxylic acid to the corresponding alcohol, followed by amination via Curtius rearrangement or Gabriel synthesis.

-

-

Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid:

-

Sulfonation of 4-bromophenylpropanoic acid using methylsulfonyl chloride, followed by coupling via Ullmann or Suzuki reactions.

-

-

Amide Bond Formation:

Reaction Scheme:

Stability Considerations

-

The methylsulfonyl group may confer resistance to enzymatic degradation, enhancing metabolic stability.

-

The chroman hydroxyl group could pose oxidative sensitivity, necessitating protective group strategies during synthesis.

Comparative Analysis with Structural Analogs

Future Directions and Research Gaps

-

Synthetic Optimization: Improve yield and purity via microwave-assisted or flow chemistry techniques.

-

In Vitro Profiling: Validate COX-II inhibition and antioxidant activity using enzyme assays and cell-based models.

-

Toxicological Studies: Assess acute and chronic toxicity in preclinical models to establish safety margins.

-

Structural Modifications: Explore halogenation or fluorination of the phenyl ring to enhance potency and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume